molecular formula C8H14O2 B2459763 {2-oxabicyclo[2.2.2]octan-1-yl}methanol CAS No. 1447943-03-4

{2-oxabicyclo[2.2.2]octan-1-yl}methanol

Cat. No.: B2459763
CAS No.: 1447943-03-4
M. Wt: 142.198
InChI Key: GKTRLRVVCPZDHU-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Contemporary Chemical Research

Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a distinctive three-dimensional structure. youtube.com This structural rigidity is a key feature that influences their chemical behavior and stereochemistry. youtube.com These systems are not merely academic curiosities; they are prevalent in a multitude of natural products and pharmaceuticals, where their defined spatial arrangement is often crucial for biological activity. youtube.comnih.govbeilstein-journals.org

The development of efficient synthetic methods to construct these complex frameworks remains a significant challenge and an active area of research in organic chemistry. nih.govacs.org The unique conformational constraints of bridged systems can impart desirable properties to molecules, such as enhanced metabolic stability and specific binding to biological targets. nih.gov Consequently, they are increasingly utilized in medicinal chemistry as bioisosteres—substitutes for common structural motifs like phenyl rings—to fine-tune the physicochemical properties of drug candidates. nih.govresearchgate.netresearchgate.net

Key Characteristics of Bridged Bicyclic Systems:

FeatureDescriptionSignificance in Chemistry
Structural Rigidity The bridge connecting the bridgehead atoms restricts conformational flexibility.Leads to well-defined three-dimensional shapes, influencing stereochemistry and reactivity. youtube.com
Stereochemistry The fixed geometry allows for precise spatial positioning of substituents (exo/endo isomerism). youtube.comCrucial for specific interactions with biological targets like enzymes and receptors. beilstein-journals.org
Bredt's Rule States that a double bond cannot be placed at a bridgehead carbon if it would create excessive strain.Governs the reactivity and stability of these systems, limiting certain elimination reactions. youtube.com
Bioisosterism Used as three-dimensional, non-planar substitutes for flat aromatic rings.Can improve properties such as solubility, metabolic stability, and lipophilicity in drug design. nih.govresearchgate.net

The 2-Oxabicyclo[2.2.2]octane Scaffold: Foundational Aspects and Academic Relevance

The 2-oxabicyclo[2.2.2]octane scaffold is the core structure of {2-oxabicyclo[2.2.2]octan-1-yl}methanol. It is a bridged bicyclic system where one of the carbon atoms in the bicyclo[2.2.2]octane framework is replaced by an oxygen atom. This substitution has profound and beneficial effects on the molecule's properties, making it a highly attractive component in modern chemical research, particularly in drug discovery. nih.gov

Recent studies have highlighted the 2-oxabicyclo[2.2.2]octane core as a saturated bioisostere of the para-substituted phenyl ring, a motif found in over 500 drugs. nih.govresearchgate.net Compared to the aromatic ring it replaces, this scaffold offers several advantages, including improved physicochemical properties. nih.govresearchgate.net Its design addresses drawbacks of other bioisosteres by providing an appropriate distance between substitution vectors while reducing lipophilicity due to the presence of the oxygen atom. nih.gov

The synthesis of this scaffold has been optimized to allow for scalable production, with key methods including the iodocyclization of specific cyclohexane-containing alkenyl alcohols. nih.govresearchgate.net The academic relevance of the 2-oxabicyclo[2.2.2]octane core is underscored by its successful incorporation into the structures of established drugs like Imatinib and Vorinostat, where it led to enhanced water solubility and metabolic stability. nih.govresearchgate.net Furthermore, compounds containing this scaffold have demonstrated a wide range of biological activities. nih.gov

Comparative Properties: Phenyl Ring vs. 2-Oxabicyclo[2.2.2]octane Scaffold:

Propertypara-Substituted Phenyl Ring2-Oxabicyclo[2.2.2]octane Scaffold
Geometry PlanarRigid, Three-Dimensional
Lipophilicity (LogP) HigherLower (Improved water solubility) nih.gov
Metabolic Stability Prone to oxidative metabolismGenerally higher nih.gov
Solubility Often poor in aqueous mediaGenerally improved nih.govresearchgate.net

Positioning of this compound within the Bicyclic Ether Class and its Research Context

This compound belongs to the broader class of bicyclic ethers. These structures are integral components of numerous natural products and are of significant interest in medicinal chemistry and drug discovery. nih.govrsc.org The development of novel synthetic pathways to access diverse bicyclic ether scaffolds is a continuing focus for synthetic chemists. rsc.orgnih.gov

Within this class, this compound is distinguished by the presence of a primary alcohol (a hydroxymethyl group) at a bridgehead position. This functional group is a key feature, serving as a versatile chemical handle for further synthetic transformations. The alcohol can be oxidized to an aldehyde or carboxylic acid, or it can participate in esterification or etherification reactions, allowing for the covalent attachment of the rigid scaffold to other molecules or functional groups.

The research context for this compound is therefore primarily as a specialized building block. It provides a means to incorporate the advantageous properties of the 2-oxabicyclo[2.2.2]octane core—such as its three-dimensionality, improved solubility, and metabolic stability—into larger, more complex molecules. Its utility lies in enabling chemists to explore new chemical space by creating novel derivatives for applications ranging from pharmaceutical development to materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxabicyclo[2.2.2]octan-1-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-8-3-1-7(2-4-8)5-10-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTRLRVVCPZDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxabicyclo 2.2.2 Octan 1 Yl Methanol and Its Derivatives

Strategies for the Construction of the 2-Oxabicyclo[2.2.2]octane Core

The formation of the bridged bicyclic system of 2-oxabicyclo[2.2.2]octane derivatives relies heavily on intramolecular bond-forming reactions. These methods can be broadly categorized into cyclization approaches mediated by halogens, acids, or transition metals.

Intramolecular cyclization represents a powerful and frequently employed strategy for the synthesis of the 2-oxabicyclo[2.2.2]octane core. These reactions involve the formation of a new carbon-oxygen bond within a suitably functionalized acyclic or monocyclic precursor.

Halogen-mediated cyclization, particularly iodocyclization, is a prominent and effective method for constructing the 2-oxabicyclo[2.2.2]octane framework. nih.govresearcher.life This electrophilic cyclization is typically initiated by the reaction of an alkene with an iodine source, leading to the formation of a cyclic iodonium (B1229267) ion intermediate. Subsequent intramolecular attack by a nucleophilic oxygen atom, such as a hydroxyl group, results in the formation of the bicyclic ether and the incorporation of an iodine atom into the product. mdpi.com

The key step in this synthesis is the iodocyclization of cyclohexane-containing alkenyl alcohols. nih.govresearcher.life For instance, the reaction of a cyclohexane (B81311) derivative bearing both a vinyl group and a hydroxymethyl group at the 1- and 4-positions, respectively, with molecular iodine in acetonitrile (B52724) can yield the corresponding 2-oxabicyclo[2.2.2]octane derivative. nih.gov The reaction conditions for iodocyclization can be optimized by varying the solvent, base, and iodine source to achieve high yields and stereoselectivity. nih.gov

Trisubstituted exocyclic alkenes have also been successfully employed in iodocyclization reactions to afford the 2-oxabicyclo[2.2.2]octane skeleton. nih.gov For example, the iodocyclization of alkene 34 under standard conditions gave iodide 35 in 67% yield, while alkene 36 provided iodide 37 in 50% yield. nih.govresearchgate.net However, the nature of the starting alkene is crucial, as endocyclic alkenes may lead to the formation of isomeric products, such as the 6-oxabicyclo[3.2.1]octane core. nih.gov

Table 1: Examples of Iodocyclization for the Synthesis of 2-Oxabicyclo[2.2.2]octane Derivatives nih.govresearchgate.net

Starting AlkeneProductYield (%)
Alkene 34 Iodide 35 67
Alkene 36 Iodide 37 50

Acid-catalyzed intramolecular hydroalkoxylation provides another viable route to the 2-oxabicyclo[2.2.2]octane core. cardiff.ac.uk This method involves the protonation of a double bond in a suitable alkenol precursor, followed by the intramolecular trapping of the resulting carbocation by the hydroxyl group. The reaction is typically promoted by strong acids such as sulfuric acid or triflic acid. cardiff.ac.uk

An example of this approach is the acid-catalyzed cyclization of an alcohol precursor to yield 1,3-Dimethyl-2-oxabicyclo[2.2.2]octane. cardiff.ac.uk The reaction, carried out in dry dichloromethane (B109758) with concentrated sulfuric acid, proceeds to give the bicyclic ether in good yield. cardiff.ac.uk This methodology has been applied to the synthesis of various N- and O-heterocycles. cardiff.ac.uk

Transition metal catalysis offers a versatile and powerful tool for the construction of complex cyclic systems, including the 2-oxabicyclo[2.2.2]octane framework. Catalysts based on palladium and rhodium have been particularly useful in promoting various types of cyclization reactions. lzu.edu.cn

Palladium catalysts are well-known for their ability to mediate a wide range of organic transformations, including cyclization reactions. acs.org While direct palladium-catalyzed synthesis of the 2-oxabicyclo[2.2.2]octane core from acyclic precursors is not extensively documented in the provided results, related palladium-catalyzed cycloadditions have been used to synthesize other oxabicyclic systems. For instance, palladium-catalyzed (4 + 3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates have been developed for the synthesis of 2-oxabicyclo[4.1.1]octanes. nih.govrsc.org These types of methodologies highlight the potential of palladium catalysis in constructing bridged oxygen-containing ring systems.

Rhodium catalysts have also been employed in the synthesis of various heterocyclic compounds. lzu.edu.cn Rhodium-catalyzed cyclization reactions often proceed through the formation of reactive rhodium-carbene or rhodium-nitrene intermediates. lzu.edu.cn For example, rhodium(II)-catalyzed reactions of diazo ketones with alkenes can lead to the formation of cyclopropane (B1198618) derivatives, which can then undergo further transformations to yield heterocyclic structures. colab.ws While a direct application to the synthesis of {2-oxabicyclo[2.2.2]octan-1-yl}methanol is not explicitly detailed, the versatility of rhodium catalysis in C-C and C-O bond formation suggests its potential applicability in strategies targeting the 2-oxabicyclo[2.2.2]octane core. acs.org

Transition Metal-Catalyzed Cyclization Methodologies

Silver(I)-Catalyzed Cascade Reactions for Spiro-2-oxabicyclo[2.2.2]octanes

A highly stereoselective method for synthesizing spiro-2-oxabicyclo[2.2.2]octanes has been developed utilizing silver(I)/Brønsted acid relay catalysis. dntb.gov.uaacs.orgmdpi.com This cascade reaction proceeds under very mild conditions, starting from readily accessible 2-alkynylbenzaldehydes and styrenes to produce highly strained spiro-2-oxabicyclo[2.2.2]octanes in high yields and with excellent stereoselectivities. dntb.gov.uaacs.org The reaction sequence is initiated by a silver(I)-catalyzed alkyne cycloisomerization, followed by an oxa-[4+2] cycloaddition to form a critical oxonium intermediate. dntb.gov.uaacs.org This intermediate then undergoes a previously unexplored 1,2-alkyl migration to furnish the final spiro-cineole scaffold, which contains four stereogenic centers. dntb.gov.uaacs.org

Table 1: Silver(I)-Catalyzed Cascade Reaction for Spiro-2-oxabicyclo[2.2.2]octanes

Starting MaterialsCatalyst SystemKey TransformationsProduct TypeStereocontrolRef
2-Alkynylbenzaldehydes, StyrenesAg(I) / Brønsted AcidAlkyne Cycloisomerization, Oxa-[4+2] Cycloaddition, 1,2-Alkyl MigrationSpiro-2-oxabicyclo[2.2.2]octanesExcellent Diastereo- and Enantioselectivity dntb.gov.uaacs.org

Cascade and Domino Reactions for Bicyclic Scaffold Assembly

Cascade reactions, also known as domino reactions, are chemical processes involving at least two consecutive reactions where each subsequent step occurs only because of the chemical functionality formed in the preceding step, all under the same reaction conditions. nih.gov These strategies are highly efficient for assembling complex molecular architectures like the 2-oxabicyclo[2.2.2]octane core from simpler precursors in a single operation.

A general and modular method for the synthesis of the 2-oxabicyclo[2.2.2]octane core is the iodocyclization of cyclohexane-containing alkenyl alcohols. researchgate.netresearchgate.net This key step, using molecular iodine in acetonitrile, allows for the creation of the bicyclic scaffold with one, two, or three "exit vectors"—functional handles that can be used for subsequent modifications. researchgate.netresearchgate.netacs.org This approach has been successfully applied to produce a variety of functionalized 2-oxabicyclo[2.2.2]octanes by reacting an initial alkene with various aldehydes (aliphatic, aromatic, and heterocyclic) to form the alcohol precursor for the iodocyclization step. researchgate.net

Other related bicyclic systems can also be accessed via cascade reactions. For instance, a microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition of cyclopropanated furan (B31954) and pyrrole (B145914) derivatives provides access to 8-oxabicyclo[3.2.1]octanes and 2-azabicyclo[2.2.2]octanes. rsc.org

Table 2: Cascade Strategies for Bicyclic Scaffold Assembly

StrategyStarting MaterialsKey StepResulting ScaffoldRef
Iodocyclization CascadeCyclohexane-containing alkenyl alcoholsIntramolecular Iodocyclization2-Oxabicyclo[2.2.2]octane researchgate.netresearchgate.net
6π-Electrocyclic Ring-Opening / CycloadditionCyclopropanated furans/pyrrolesHuisgen [3+2]-Cycloaddition8-Oxabicyclo[3.2.1]octane / 2-Azabicyclo[2.2.2]octane rsc.org

Ring Expansion Strategies Applied to Heterocyclic Systems

Ring expansion reactions provide a powerful method for constructing larger, more complex heterocyclic systems from smaller, more readily available rings. While direct application to the synthesis of this compound is not extensively documented, the principles are well-established in heterocyclic chemistry. For example, a stereoselective ring-expansion of furan-derived epoxides can be achieved using an acid catalyst like Amberlyst 15 in the presence of an alcohol. This process proceeds through a cyclopropylmethyl cation intermediate to form substituted dihydro-2H-pyrans, demonstrating the creation of a six-membered oxygen-containing heterocycle from a five-membered one. Such strategies, which leverage the release of ring strain to drive the formation of more stable cyclic systems, are conceptually applicable to the synthesis of complex bicyclic ethers.

Multi-component Coupling Strategies for Bicyclic Ether Derivatives

Multi-component reactions are processes where three or more reactants combine in a single operation to form a product that contains all or most of the atoms of the starting materials. nih.gov These reactions are highly convergent and atom-economical. Intermolecular cascade reactions can be classified as multi-component reactions. nih.gov

The aforementioned silver(I)-catalyzed reaction of 2-alkynylbenzaldehydes with styrenes is an excellent example of a two-component coupling strategy that assembles a complex spiro-bicyclic ether derivative in a single pot. acs.org Similarly, triethylamine-promoted cycloaddition reactions between phenacylmalononitriles and o-hydroxychalcones have been used to generate functionalized 2-oxabicyclo[2.2.1]heptane derivatives through a domino reaction, showcasing a multi-component approach to a related bicyclic ether system.

Introduction of the Hydroxymethyl Moiety

Functionalization of Pre-formed 2-Oxabicyclo[2.2.2]octane Systems

A primary strategy for the synthesis of this compound involves the initial construction of a functionalized 2-oxabicyclo[2.2.2]octane core, followed by chemical modification to introduce the hydroxymethyl group. A scalable synthesis has been developed starting from a commercially available ketone, which leads to a key bridgehead iodide intermediate bearing an ester group. researchgate.netresearchgate.net This pre-formed bicyclic system is ripe for functionalization.

Specifically, the introduction of the hydroxymethyl moiety can be achieved by the reduction of this ester-containing iodide. researchgate.net Treatment of the iodide with lithium aluminum hydride (LiAlH₄) successfully reduces the ester to the corresponding primary alcohol, yielding the hydroxymethyl group in 90% yield. researchgate.net This alcohol can be further manipulated; for instance, Swern oxidation converts it to the corresponding aldehyde. researchgate.net An alternative route involves converting a different iodide intermediate to an alcohol via reaction with potassium acetate (B1210297) followed by hydrolysis. researchgate.net

Table 3: Functionalization of Pre-formed 2-Oxabicyclo[2.2.2]octane Systems

Precursor Functional GroupReagentsResulting Functional GroupYieldRef
EsterLiAlH₄Hydroxymethyl90% researchgate.net
Iodide1. KOAc; 2. HydrolysisHydroxymethyl- researchgate.net
HydroxymethylSwern Oxidation (Oxalyl chloride, DMSO, Et₃N)Aldehyde63% researchgate.net

Stereoselective Introduction of the Hydroxymethyl Group

The stereoselective synthesis of this compound is intrinsically linked to the stereocontrolled construction of the bicyclic scaffold itself. The primary method for ensuring the correct stereochemistry of the hydroxymethyl group is to first install a precursor functional group, such as a carboxylic acid or ester, at the desired bridgehead position during the stereoselective synthesis of the main framework.

Since the subsequent conversion of an ester or acid to a primary alcohol (the hydroxymethyl group) via reduction with reagents like LiAlH₄ does not affect the stereocenters of the bicyclic system, the stereochemical integrity is maintained. researchgate.net Therefore, the stereoselectivity of the final hydroxymethyl compound is dictated by the successful stereocontrol achieved during the cascade and cyclization reactions that form the core 2-oxabicyclo[2.2.2]octane structure.

Considerations for Scalable Synthesis of the 2-Oxabicyclo[2.2.2]octane Framework

The development of robust and scalable synthetic routes is a critical consideration for the widespread application of the 2-oxabicyclo[2.2.2]octane framework, particularly in fields like medicinal chemistry where large quantities of material are often required for extensive studies. researchgate.netnih.gov Earlier synthetic approaches to this bicyclic core were often lengthy or limited in scope. For instance, one reported synthesis required 15 steps to produce the core structure, while another six-step method was restricted to aromatic substituents, hindering their utility for large-scale production. nih.gov

A significant advancement in the scalable synthesis of this framework was achieved through a method starting from a readily available commercial ketone. researchgate.netresearchgate.net This approach enables the production of a key intermediate, an iodo-substituted 2-oxabicyclo[2.2.2]octane, on a 135-gram scale in a single laboratory run. researchgate.netnih.gov The key transformation in this sequence is an efficient iodocyclization of a cyclohexane-containing alkenyl alcohol, which proceeds using molecular iodine in acetonitrile. researchgate.netnih.gov

The table below summarizes the key features of a reported scalable synthesis for a core intermediate of the 2-oxabicyclo[2.2.2]octane framework. researchgate.netnih.gov

Starting MaterialKey Reaction StepReagents for Key StepScale of ProductReference
4,4-diethoxycyclohexan-1-oneIodocyclizationMolecular Iodine (I2), Acetonitrile (MeCN)135 g researchgate.net, nih.gov

This scalable pathway addresses a major bottleneck in the exploration of 2-oxabicyclo[2.2.2]octane derivatives by ensuring a reliable supply of the core structure. The ability to produce significant quantities of these compounds is essential for their evaluation as bioisosteres of phenyl rings in drug discovery programs, where improved physicochemical properties such as aqueous solubility and metabolic stability are sought. researchgate.netnih.gov The development of such scalable routes is paramount for transitioning these promising scaffolds from academic curiosities to viable components in pharmaceutical development. patsnap.com

Reaction Pathways and Chemical Transformations of 2 Oxabicyclo 2.2.2 Octan 1 Yl Methanol

Reactivity of the Primary Alcohol Functional Group

The primary alcohol moiety in {2-oxabicyclo[2.2.2]octan-1-yl}methanol is a key site for various functional group interconversions, enabling the synthesis of a diverse array of derivatives.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.

Swern Oxidation to Aldehyde: The Swern oxidation provides a mild and efficient method for the conversion of the primary alcohol to the corresponding aldehyde, 4-(3-((2-(Trimethylsilyl)ethoxy)methoxy)phenyl)-2-oxabicyclo[2.2.2]octane-1-carbaldehyde. google.com This reaction is typically carried out at low temperatures, around -78°C, using oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a hindered base such as triethylamine. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.com These mild conditions are particularly advantageous for substrates that are sensitive to acid or high temperatures. organic-chemistry.org A similar Swern oxidation of an alcohol in a related 2-oxabicyclo[2.2.2]octane system yielded the corresponding aldehyde in 63% yield. nih.gov

Oxidation to Carboxylic Acid: More vigorous oxidation of the primary alcohol leads to the formation of the corresponding carboxylic acid. Pyridinium (B92312) dichromate (PDC) in dimethylformamide (DMF) has been successfully employed for this transformation. dtu.dk In a study on a substituted derivative, tert-butyl (1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate, oxidation with PDC in DMF yielded 4-((tert-butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid, albeit in a modest yield of 20%, with challenges noted during the workup procedure. dtu.dk PDC is generally considered less acidic than the related pyridinium chlorochromate (PCC), making it suitable for acid-sensitive substrates. organic-chemistry.org

Table 1: Selective Oxidation Reactions
Starting MaterialReagents and ConditionsProductYieldReference
(4-(3-((2-(Trimethylsilyl)ethoxy)methoxy)phenyl)-2-oxabicyclo[2.2.2]octan-1-yl)methanol1) Oxalyl chloride, DMSO, DCM, -78 °C; 2) Triethylamine4-(3-((2-(Trimethylsilyl)ethoxy)methoxy)phenyl)-2-oxabicyclo[2.2.2]octane-1-carbaldehydeNot specified google.com
tert-Butyl (1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamatePyridinium dichromate (PDC), DMF4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid20% dtu.dk

Controlled Reduction Pathways to Related Alcohol Derivatives

While the primary alcohol of this compound is already in a reduced state, functional groups elsewhere in substituted derivatives can be selectively reduced. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters and other functional groups within the 2-oxabicyclo[2.2.2]octane framework to alcohols. researchgate.netgoogle.commasterorganicchemistry.com In a specific example, the reduction of an iodide-containing derivative with LiAlH₄ afforded the corresponding alcohol in a 90% yield. nih.gov

Nucleophilic Substitution Reactions for Functional Group Interconversions

The hydroxyl group of the primary alcohol can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.

A common strategy involves a two-step sequence:

Activation of the alcohol: The alcohol is first converted to a sulfonate ester, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine.

Nucleophilic displacement: The resulting sulfonate ester, being an excellent leaving group, can then be displaced by a variety of nucleophiles.

An example of this is the O-mesylation of a substituted 2-oxabicyclo[2.2.2]octane alcohol, followed by reaction with lithium bromide (LiBr) to yield the corresponding bromide. nih.gov Similarly, a tert-butyl (1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate was converted to the corresponding acetate (B1210297) by reaction with cesium acetate in DMSO at 100°C. dtu.dk

Table 2: Nucleophilic Substitution Reactions
Starting MaterialReagents and ConditionsProductYieldReference
Substituted 2-oxabicyclo[2.2.2]octane alcohol1) Mesyl chloride, base; 2) LiBrSubstituted 2-oxabicyclo[2.2.2]octane bromideNot specified nih.gov
tert-Butyl (1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamateCesium acetate, DMSO, 100 °Ctert-Butyl (1-(acetoxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamateNot specified dtu.dk

Transformations Involving the 2-Oxabicyclo[2.2.2]octane Core

The rigid, bridged structure of the 2-oxabicyclo[2.2.2]octane core can undergo rearrangements and ring-opening reactions, often under specific catalytic conditions, leading to structurally diverse products.

Rearrangement Reactions and Migrations within the Bridged System

The bicyclo[2.2.2]octane framework is susceptible to rearrangement reactions, particularly under acidic or basic conditions, which can lead to the formation of other bicyclic or monocyclic systems. For instance, an aluminum chloride (AlCl₃)-promoted rearrangement of a chloral-cyclohexene ene adduct, initially thought to form a 2-oxabicyclo[2.2.2]octane derivative, was later shown to yield an oxabicyclo[3.2.1]octane structure. psu.edu This highlights the potential for skeletal rearrangements in this system under Lewis acid catalysis.

Base-catalyzed isomerizations have also been observed in related bicyclo[2.2.2]octene systems. The isomerization of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid tetraesters can be achieved with a base, leading to a product that is more amenable to catalytic hydrogenation due to reduced steric hindrance around the double bond. arkat-usa.org While not a direct example involving the saturated 2-oxabicyclo[2.2.2]octane core, it demonstrates the possibility of base-induced transformations within this general framework.

Ring-Opening Reactions and Derivatization (e.g., of lactones derived from 2-oxabicyclo[2.2.2]octanes)

Lactones derived from the 2-oxabicyclo[2.2.2]octane skeleton, such as 2-oxabicyclo[2.2.2]octan-3-one, are valuable intermediates that can undergo ring-opening reactions to produce a variety of functionalized cyclohexyl derivatives. ontosight.ai These lactones can be synthesized through methods like the reaction of cyclohexene (B86901) with dichloroketene (B1203229) followed by hydrolysis and lactonization. ontosight.ai

The ring-opening of these bicyclic lactones can be initiated by various nucleophiles or under catalytic conditions, leading to polymers or smaller molecules. For example, the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one and its derivatives can be achieved, yielding polyesters with cyclohexane (B81311) rings in the main chain. mdpi.com The reduction of 2-oxabicyclo[2.2.2]octan-3-one with a reducing agent like sodium borohydride (B1222165) can lead to the corresponding lactol. ontosight.ai These ring-opening strategies provide a pathway to highly functionalized and stereochemically defined cyclohexane derivatives, which are useful building blocks in organic synthesis. researchgate.net

Catalytic Approaches in this compound Transformations

The application of catalytic methods to modify this compound is a key area of interest for unlocking its full potential in synthetic chemistry. Catalysis can enable a wide range of transformations of the primary alcohol, from oxidation and reduction to carbon-carbon and carbon-heteroatom bond formation, under milder and more selective conditions than traditional stoichiometric methods. However, the scientific literature providing specific examples for this particular molecule remains limited. The subsequent sections review the current landscape of organocatalytic and transition metal-catalyzed approaches as they pertain to this compound and its close structural relatives.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis. Its application to the functionalization of alcohols is widespread, encompassing a variety of transformations such as asymmetric acylations, oxidations, and the introduction of protecting groups.

Despite the broad utility of organocatalysis, a detailed survey of the scientific literature reveals a notable absence of specific research focused on the organocatalytic functionalization of this compound. While general organocatalytic methods for the transformation of primary alcohols are well-established, their application to this sterically demanding bicyclic substrate has not been extensively reported. The unique three-dimensional structure of the 2-oxabicyclo[2.2.2]octane scaffold may present specific challenges and opportunities for the design of effective organocatalytic systems, representing a potential area for future research.

Transition metal catalysis is a cornerstone of contemporary synthetic chemistry, enabling a vast array of chemical transformations with high efficiency and selectivity. For a molecule like this compound, transition metal catalysts could theoretically be employed for a range of modifications. These include, but are not limited to, oxidation of the primary alcohol to an aldehyde or carboxylic acid, and cross-coupling reactions where the alcohol is first converted to a more reactive species (e.g., a halide or triflate).

General principles of transition metal catalysis suggest that various protocols could be applicable to the modification of this compound. For instance, transition metal complexes are known to catalyze the oxidation of alcohols under mild conditions. google.com Furthermore, the development of transition metal-catalyzed cross-coupling reactions has been extensive, allowing for the formation of carbon-carbon and carbon-heteroatom bonds from alcohol derivatives. dtu.dk

However, a comprehensive review of the available scientific literature indicates that detailed research findings and specific examples of transition metal-catalyzed modifications of this compound are not widely documented. While transition metal catalysts are mentioned in the context of synthesizing the broader 2-oxabicyclo[2.2.2]octane framework, their specific application to the functionalization of the hydroxymethyl group on this particular scaffold is not extensively detailed. The exploration and optimization of transition metal-catalyzed reactions for this substrate would be a valuable contribution to the field, potentially expanding its utility as a synthetic building block.

Stereochemical Considerations in the Synthesis and Reactivity of 2 Oxabicyclo 2.2.2 Octan 1 Yl Methanol

Stereoselective Synthesis of the 2-Oxabicyclo[2.2.2]octane Framework

The construction of the 2-oxabicyclo[2.2.2]octane skeleton with a defined stereochemistry is a pivotal challenge. The rigid bicyclic system contains multiple stereogenic centers, and their relative and absolute configurations are determined by the synthetic route employed. Key strategies for achieving stereoselectivity include the use of chiral catalysts, diastereoselective cycloadditions and cyclizations, and the precise control over the formation of each stereogenic center.

The development of enantioselective methods for the synthesis of the 2-oxabicyclo[2.2.2]octane framework is an area of active research, though specific applications leading directly to {2-oxabicyclo[2.2.2]octan-1-yl}methanol are not extensively documented. However, principles from related systems provide insight into potential strategies. Asymmetric catalysis, particularly with chiral Lewis acids or organocatalysts, is a powerful tool for controlling enantioselectivity in cycloaddition reactions that form the bicyclic core. chemrxiv.org

The design of chiral ligands is crucial for achieving high levels of enantiocontrol. For instance, C2-symmetric ligands have proven effective in a variety of asymmetric transformations. organic-chemistry.org In the context of rhodium-catalyzed asymmetric arylations of related bicyclo[2.2.2]octadiene systems, C2-symmetric diene ligands such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) have demonstrated superior performance in inducing high enantioselectivity. organic-chemistry.org The steric and electronic properties of these ligands create a chiral environment around the metal center, which directs the approach of the substrates and controls the stereochemical outcome of the reaction.

Another important class of ligands are chiral bis(oxazolines) (BOX ligands), which are widely used in asymmetric catalysis. acs.org These ligands can coordinate with a metal center to form a chiral Lewis acid complex that can activate substrates and control the facial selectivity of reactions. While direct applications to the synthesis of this compound are yet to be widely reported, the success of these ligand families in other contexts suggests their potential for the enantioselective construction of the 2-oxabicyclo[2.2.2]octane framework. The use of chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical course of a reaction, also represents a viable, albeit less atom-economical, approach. google.com

Table 1: Examples of Chiral Ligand Families with Potential for Enantiocontrol

Ligand Family Metal Potential Application Key Design Feature
C2-Symmetric Diene Ligands (e.g., Ph-bod*) Rhodium Asymmetric Cycloadditions C2-symmetry, steric bulk influencing substrate approach
Bis(oxazoline) Ligands (BOX) Copper, Iron Lewis Acid Catalyzed Cycloadditions C2-symmetry, formation of chiral pockets
Chiral Phosphoric Acids - Brønsted Acid Catalysis Formation of chiral ion pairs

Diastereoselectivity is a cornerstone of synthesizing the 2-oxabicyclo[2.2.2]octane framework, particularly through cycloaddition and cyclization reactions that form the bicyclic system in a single step. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method for this purpose. The reaction of a diene, such as a 2H-pyran-2-one, with a dienophile can lead to the formation of the 2-oxabicyclo[2.2.2]octene skeleton. chim.itmdpi.com This reaction can produce a mixture of endo and exo diastereomers, and the ratio of these products is influenced by the reaction conditions and the nature of the substituents on the diene and dienophile. chim.it

Intramolecular cycloadditions offer another powerful strategy for achieving high diastereoselectivity. For example, the intramolecular [4+2] cycloaddition of nitroalkenes has been shown to proceed with high selectivity to form specific diastereomers of the 2-oxabicyclo[2.2.2]octane core. acs.org The tether connecting the diene and dienophile components of the molecule restricts the possible transition states, leading to a strong preference for one diastereomeric product.

Iodocyclization reactions of cyclohexane-containing alkenyl alcohols provide a different approach to the 2-oxabicyclo[2.2.2]octane framework. nih.govresearchgate.net This method involves the electrophilic activation of the double bond by iodine, followed by the intramolecular attack of the hydroxyl group to form the ether linkage and the bicyclic system. The stereochemistry of the starting material and the geometric constraints of the cyclization process dictate the diastereoselectivity of this transformation.

The formation of the 2-oxabicyclo[2.2.2]octane scaffold inherently involves the creation of multiple stereogenic centers. The relative configuration of these centers is a direct consequence of the stereochemical course of the cyclization or cycloaddition reaction. In a Diels-Alder reaction, for instance, the concerted nature of the [4+2] cycloaddition ensures a specific and predictable relationship between the newly formed stereocenters. mdpi.com

The stereochemistry of the substituents on the starting materials can also be used to control the stereochemical outcome. Chiral auxiliaries attached to the diene or dienophile can effectively shield one face of the molecule, forcing the reaction to occur from the less hindered side and thereby controlling the absolute stereochemistry of the product. google.com Similarly, in intramolecular reactions, the pre-existing stereocenters in the acyclic precursor can direct the stereochemistry of the newly formed ring system.

A summary of stereoselective synthetic approaches is presented in the table below.

Table 2: Summary of Stereoselective Synthetic Approaches to the 2-Oxabicyclo[2.2.2]octane Framework

Reaction Type Key Feature Stereochemical Control
Intermolecular Diels-Alder [4+2] cycloaddition of dienes and dienophiles Diastereoselectivity (endo/exo), potential for enantioselectivity with chiral catalysts.
Intramolecular Diels-Alder Tethered diene and dienophile High diastereoselectivity due to conformational constraints.
Iodocyclization Electrophilic cyclization of alkenyl alcohols Diastereoselectivity based on substrate stereochemistry and transition state geometry.

Stereochemistry at the Hydroxymethyl Position and its Derivatization

The synthesis of derivatives at the hydroxymethyl position, such as the corresponding acetate (B1210297), has been reported. For example, tert-butyl (1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate can be converted to tert-butyl (1-((acetoxy)methyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate. dtu.dk While this demonstrates the feasibility of derivatization, the literature does not extensively cover the stereochemical implications of these reactions. The rigid nature of the bicyclic scaffold can be expected to play a significant role in the reactivity of the hydroxymethyl group and its derivatives, potentially leading to stereoselective transformations if chiral reagents are employed.

Impact of Stereoisomerism on Reactivity and Transformation Pathways

The rigid conformation of the 2-oxabicyclo[2.2.2]octane system means that the relative orientation of substituents is fixed. This can lead to significant differences in reaction rates and even reaction pathways between diastereomers. For instance, in an elimination reaction involving a substituent on the bicyclic core, the required anti-periplanar arrangement of the leaving group and a proton may be present in one diastereomer but not in another.

Furthermore, the stereochemistry of the bicyclic framework can influence the facial selectivity of reactions at prochiral centers within the molecule or in groups attached to the scaffold. The bicyclic core can act as an internal directing group, blocking one face of a reactive site and favoring attack from the other. While specific studies on the differential reactivity of this compound stereoisomers are limited, the principles of stereochemistry strongly suggest that the choice of a particular stereoisomer will be critical for controlling the outcome of subsequent synthetic steps.

Advanced Spectroscopic and Structural Elucidation of 2 Oxabicyclo 2.2.2 Octan 1 Yl Methanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For {2-oxabicyclo[2.2.2]octan-1-yl}methanol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR for Primary Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the presence of the 2-oxabicyclo[2.2.2]octane framework and the hydroxymethyl substituent.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the bicyclic system and the hydroxymethyl group. The protons on the ethylene (B1197577) bridges (C5, C6, C7, C8) would appear as complex multiplets in the aliphatic region (typically 1.3-2.2 ppm). The two protons of the methylene (B1212753) group adjacent to the bridgehead oxygen (C3) are diastereotopic and would likely appear as a multiplet around 3.7-4.0 ppm. The bridgehead proton at C4 would also resonate as a multiplet. The hydroxymethyl (-CH₂OH) group attached to the C1 bridgehead is expected to produce a singlet or a pair of doublets (if diastereotopic) around 3.5 ppm, with the hydroxyl proton appearing as a broad singlet whose position is dependent on concentration and solvent.

The ¹³C NMR spectrum provides confirmation of the carbon skeleton. The eight carbon atoms of this compound would give rise to distinct signals. The bridgehead carbon C1, being quaternary and attached to an oxygen and the hydroxymethyl group, would appear significantly downfield (around 70-80 ppm). The other bridgehead carbon, C4, would be in the range of 25-35 ppm. The methylene carbons of the bridges (C5, C6, C7, C8) would resonate in the 20-30 ppm region. The C3 methylene carbon, being adjacent to the ether oxygen, would be shifted downfield (around 65-70 ppm). The carbon of the hydroxymethyl group would be expected around 60-65 ppm.

While specific spectral data for this compound is not widely published, data from analogues such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5-yl acetate (B1210297) and 2-oxabicyclo[2.2.2]oct-5-ene provide reference points for these assignments. rsc.orgoup.com For example, in 2-oxabicyclo[2.2.2]oct-5-ene, the bridgehead proton (C4) appears at 4.35 ppm and the methylene protons next to the oxygen (C3) are at 3.77 and 3.23 ppm. oup.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (C)-75-80
3 (CH₂)3.7-4.065-70
4 (CH)~2.125-35
5, 6, 7, 8 (CH₂)1.3-2.220-30
1-CH₂OH~3.560-65
1-CH₂OHVariable (broad s)-

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the bridgehead proton (H4) and its adjacent methylene protons, as well as among the protons on the three ethylene bridges, confirming the connectivity within the bicyclic core. np-mrd.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton, such as correlating the signals around 3.7-4.0 ppm to the C3 carbon. np-mrd.orgfoodb.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. A key correlation for this compound would be between the protons of the hydroxymethyl group (~3.5 ppm) and the quaternary bridgehead carbon C1 (~75-80 ppm), definitively confirming the substituent's location.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space proximity between protons. In the rigid 2-oxabicyclo[2.2.2]octane system, NOESY can confirm the stereochemistry by showing correlations between protons that are close in space, such as those on different bridges that are oriented towards the inside of the bicyclic "cage."

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the precise molecular mass of a compound with very high accuracy. For this compound, with a molecular formula of C₈H₁₄O₂, the theoretical exact mass can be calculated. achemblock.com An experimental HRMS measurement confirming this value provides unequivocal proof of the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 2: Exact Mass Data for this compound
ParameterValue
Molecular FormulaC₈H₁₄O₂
Nominal Mass142 u
Monoisotopic (Exact) Mass142.0994 u

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for assessing the purity of a sample and analyzing mixtures. The mass spectrum obtained from GC-MS reveals the molecule's fragmentation pattern upon electron ionization. For the 2-oxabicyclo[2.2.2]octane core, characteristic fragmentation would involve cleavage of the bicyclic system. Analysis of analogues like (±)-exo-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5-yl acetate shows fragments corresponding to the loss of the acetate group and subsequent ring fragmentation. rsc.org For this compound, one would expect to see a molecular ion peak (M⁺) at m/z = 142, and prominent fragments corresponding to the loss of water (M-18), the loss of the hydroxymethyl group (M-31), and further breakdown of the bicyclic structure.

X-ray Crystallography for Absolute Configuration and Conformation

Single-crystal X-ray crystallography provides the most definitive, three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for this compound itself is not publicly available, numerous structures of its analogues have been reported. researchgate.netnih.govmdpi.com

These studies consistently show that the 2-oxabicyclo[2.2.2]octane system possesses a highly rigid, strained, cage-like conformation. The geometry of this core structure is well-defined. For example, crystallographic analysis of related compounds reveals that the distance between the bridgehead carbons (C1 and C4) is a key parameter. nih.gov The C-O-C bond angle within the ether bridge and the torsion angles of the ethylene bridges define the compact and sterically hindered nature of the scaffold. This technique would be the ultimate method to confirm the conformation of the hydroxymethyl group relative to the bicyclic core and to detail the intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 3: Representative Geometric Parameters of the 2-Oxabicyclo[2.2.2]octane Core from Analogue Crystal Structures nih.gov
Geometric ParameterTypical ValueDescription
C1-C4 distance~2.6 ÅDistance between bridgehead carbons
C-O bond length~1.45 ÅLength of ether bonds in the bridge
C-C bond length~1.54 ÅLength of single bonds in the framework

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within a molecule correspond to characteristic absorption bands in the IR spectrum. For this compound, the key functional groups are the hydroxyl (-OH) group, the ether (C-O-C) linkage within the bicyclic system, and the various C-H and C-C bonds of the aliphatic framework.

The IR spectrum of this compound is expected to exhibit several key absorption bands. A broad and intense absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the primary alcohol, with the broadening resulting from intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol would typically appear in the 1050-1150 cm⁻¹ region.

The presence of the bicyclic ether system is confirmed by a characteristic C-O-C stretching vibration, which for saturated ethers is typically observed in the 1080-1150 cm⁻¹ range. This peak may overlap with the C-O stretch of the alcohol. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene groups of the bicyclic framework are expected in the 2850-2960 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200-3600Strong, Broad
Aliphatic C-HC-H Stretch2850-2960Medium to Strong
Ether (C-O-C)C-O Stretch1080-1150Strong
Primary Alcohol (C-OH)C-O Stretch1050-1150Strong

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism) for Enantiomeric Excess Determination

This compound possesses a chiral center at the bridgehead carbon C1, making it a chiral molecule that can exist as a pair of enantiomers. Chiroptical methods are instrumental in distinguishing between these enantiomers and quantifying their relative amounts in a sample, a critical aspect in fields such as medicinal chemistry where the biological activity of enantiomers can differ significantly.

Optical Rotation

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed angle of rotation at a specific wavelength (typically the sodium D-line at 589 nm), temperature, and concentration. The two enantiomers of a chiral molecule will rotate the plane of polarized light by equal amounts but in opposite directions. A racemic mixture, containing equal amounts of both enantiomers, will have a specific rotation of zero.

The enantiomeric excess (ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer using the following formula:

ee (%) = ([α]observed / [α]max) x 100

While the specific rotation value for this compound is not documented in the reviewed literature, the principle remains a fundamental method for assessing its enantiomeric purity.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub An ECD spectrum is a plot of this differential absorption (Δε = εL - εR) versus wavelength. Enantiomers produce mirror-image ECD spectra, making this technique highly specific for determining the absolute configuration and enantiomeric excess of a chiral compound. encyclopedia.pubnih.gov

The ECD spectrum of this compound is expected to show Cotton effects (positive or negative peaks) in the UV region where its chromophores absorb. The primary chromophore in this molecule is the ether oxygen. The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry of the molecule.

The determination of enantiomeric excess using ECD involves comparing the amplitude of the observed Cotton effect in the sample's spectrum to that of the pure enantiomer. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the ECD spectra of the individual enantiomers, which can then be compared with the experimental spectrum to assign the absolute configuration. rsc.orgdtu.dk

The combination of experimental ECD measurements with theoretical calculations provides a powerful tool for the unambiguous assignment of the absolute configuration of chiral molecules like this compound and its analogues. rsc.org

Table 2: Comparison of Chiroptical Methods for Enantiomeric Excess Determination

MethodPrincipleInformation ProvidedAdvantages
Optical Rotation Measurement of the rotation of plane-polarized light.Specific rotation ([α]), enantiomeric excess (ee).Relatively simple and inexpensive instrumentation.
Electronic Circular Dichroism (ECD) Measurement of the differential absorption of circularly polarized light.Absolute configuration, enantiomeric excess (ee), detailed stereochemical information.High sensitivity and specificity for chiral molecules. Can be coupled with theoretical calculations for absolute configuration assignment. encyclopedia.pubnih.govdtu.dk

Computational Chemistry and Mechanistic Insights into 2 Oxabicyclo 2.2.2 Octan 1 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemical research. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying molecules of the size and complexity of {2-oxabicyclo[2.2.2]octan-1-yl}methanol and its derivatives.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For the synthesis of the 2-oxabicyclo[2.2.2]octane core, a common strategy involves an intramolecular Diels-Alder reaction. Computational studies on related systems have shown that DFT can accurately predict the regio- and stereochemical outcomes of such cycloadditions. arkat-usa.org The formation of the 2-oxabicyclo[2.2.2]octane skeleton through these pathways is often governed by a delicate interplay of electronic and steric factors, which can be effectively modeled.

Another key synthetic route is the iodocyclization of cyclohexane-containing alkenyl alcohols. researchgate.netnih.govnih.gov DFT calculations can be employed to model the reaction pathway, including the initial activation of iodine, the subsequent electrophilic attack on the double bond, and the final ring-closing step. The calculated energies of intermediates and transition states can help to rationalize the observed reaction rates and selectivities.

Reaction TypeKey Computational Insights
Intramolecular Diels-Alder Prediction of stereoselectivity (endo/exo), regioselectivity, and activation energies. arkat-usa.org
Iodocyclization Elucidation of the reaction pathway, including the role of the iodine catalyst and the stereochemistry of the ring closure. researchgate.netnih.govnih.gov

Conformational Analysis and Potential Energy Surfaces

The rigid bicyclic framework of this compound limits its conformational freedom compared to acyclic analogues. However, subtle conformational changes, such as the orientation of the hydroxymethyl group, can have a significant impact on its properties and reactivity. DFT calculations can be used to construct a detailed potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. researchgate.net

For the parent 2-oxabicyclo[2.2.2]octane, the boat-like conformation is the ground state. The introduction of substituents, such as the hydroxymethyl group at the bridgehead position, can influence the relative energies of different conformers. By systematically rotating the C1-C(methanol) bond and the C-O(hydroxyl) bond, a comprehensive PES can be generated. This analysis reveals the most stable conformations and the energy barriers to interconversion between them.

A study on a related ketone derivative, (1R,4R)-1,3,3-trimethyl-5-oxo-2-oxabicyclo[2.2.2]octane, utilized DFT calculations to establish its absolute configuration, demonstrating the power of computational methods in stereochemical assignment. researchgate.net

Stability and Strain Analysis of the 2-Oxabicyclo[2.2.2]octane Ring System

The stability of the 2-oxabicyclo[2.2.2]octane ring system is intrinsically linked to its ring strain. This strain arises from deviations from ideal bond angles, bond lengths, and torsional angles. Computational methods provide a means to quantify this strain energy. One common approach is the use of homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the strain energy of the cyclic system. smolecule.comswarthmore.edunih.govresearchgate.net

Computational MethodApplication to Strain Analysis
Homodesmotic Reactions Calculation of the total ring strain energy by comparing the energy of the cyclic molecule to that of unstrained, acyclic reference compounds. smolecule.comswarthmore.edunih.govresearchgate.net
Ab initio Calculations Provide a first-principles approach to determining molecular energies for use in strain energy calculations. acs.orgacs.orgcore.ac.ukresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule moves and flexes over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes the positions and velocities of all atoms as a function of time.

Mechanistic Elucidation of Catalytic Processes in Synthesis and Transformation

Computational chemistry plays a vital role in understanding the mechanisms of catalytic reactions involved in the synthesis and transformation of this compound. Catalytic processes often involve complex reaction networks with multiple intermediates and transition states, which can be challenging to study experimentally.

For instance, the synthesis of the 2-oxabicyclo[2.2.2]octane core can be achieved through transition-metal-catalyzed reactions. nih.gov Computational modeling can help to elucidate the catalytic cycle, including the coordination of the substrate to the metal center, the key bond-forming or bond-breaking steps, and the regeneration of the catalyst. DFT calculations can provide detailed information about the electronic structure of the catalyst and how it interacts with the substrate to lower the activation energy of the reaction.

Furthermore, computational studies can aid in the rational design of new catalysts with improved activity and selectivity. By understanding the factors that control the catalytic process at a molecular level, it is possible to propose modifications to the catalyst structure that could lead to better performance.

Topological Analysis and Non-Covalent Interactions

The properties and behavior of this compound are not only determined by its covalent bond network but also by a subtle web of non-covalent interactions. These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, can be analyzed using topological methods based on the electron density.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to identify and characterize chemical bonds and non-covalent interactions. amercrystalassn.orgresearchgate.netrsc.orgwiley-vch.de QTAIM analysis can reveal the presence of bond critical points between atoms, which are indicative of a chemical interaction. The properties of these critical points, such as the electron density and its Laplacian, can provide information about the strength and nature of the interaction.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

The exploration of saturated bioisosteres for aromatic rings represents a significant strategy in modern medicinal chemistry to overcome challenges such as poor solubility and metabolic instability associated with planar, aromatic moieties. nih.gov Within this context, the 2-oxabicyclo[2.2.2]octane framework, and specifically functionalized derivatives like {2-oxabicyclo[2.2.2]octan-1-yl}methanol, has emerged as a noteworthy academic and industrial focus.

Key research progress has centered on the rational design and validation of the 2-oxabicyclo[2.2.2]octane scaffold as a superior bioisostere for the para-substituted phenyl ring. nih.govresearchgate.net This was conceptualized by analyzing the strengths and weaknesses of previously utilized bioisosteres such as bicyclo[1.1.1]pentane, cubane, and bicyclo[2.2.2]octane. researchgate.netnih.gov The 2-oxabicyclo[2.2.2]octane core was selected for its rigid, three-dimensional structure that mimics the geometric vectors of a para-substituted phenyl ring while introducing an oxygen atom to reduce lipophilicity and potentially improve physicochemical properties. nih.gov

A pivotal academic contribution has been the development of a general and modular synthetic method to access this scaffold. The key step involves the iodocyclization of specific cyclohexane-containing alkenyl alcohols using molecular iodine. nih.govresearchgate.net This methodology has enabled the synthesis of various mono- and bifunctionalized 2-oxabicyclo[2.2.2]octanes, which serve as versatile building blocks for drug discovery projects. nih.gov

The practical utility of this scaffold has been demonstrated through its incorporation into established drug molecules. nih.govenamine.net When the phenyl ring in the anticancer drug Imatinib was replaced with the 2-oxabicyclo[2.2.2]octane core, the resulting analogue exhibited significant improvements in key properties. nih.govresearchgate.net Similarly, incorporating the scaffold into Vorinostat, another anticancer agent, resulted in a new, bioactive analogue. researchgate.netenamine.net These findings underscore the academic contribution of validating this scaffold as a viable tool for enhancing drug-like properties.

Table 1: Comparative Physicochemical Properties of Imatinib and its Analogues

Compound Lipophilicity (clogP) Aqueous Solubility (μg/mL) Metabolic Stability (t½, min)
Imatinib 3.9 1.3 60
Imatinib with bicyclo[2.2.2]octane 4.1 0.9 -
Imatinib with 2-oxabicyclo[2.2.2]octane 3.2 11.0 87

Data sourced from studies on bioisosteric replacement. nih.gov

Unexplored Synthetic Avenues and Methodological Challenges

While the iodocyclization reaction has proven effective for synthesizing the 2-oxabicyclo[2.2.2]octane core, several synthetic avenues remain underexplored and present methodological challenges. nih.gov Current methods have successfully provided access to a range of derivatives, but expanding the chemical space requires overcoming existing limitations.

One of the primary challenges lies in the development of catalytic asymmetric methodologies for the synthesis of chiral, non-racemic bridged bicyclic systems. researchgate.net The inherent three-dimensionality of the this compound scaffold means that substitution can generate multiple stereocenters. Efficiently controlling the absolute configuration during synthesis is crucial for investigating the structure-activity relationships of its derivatives in chiral biological environments, a challenge that persists in the broader field of caged hydrocarbon synthesis. researchgate.net

Furthermore, existing routes, while modular, could be refined for greater efficiency and broader substrate scope. For instance, methods that avoid the use of stoichiometric halogen reagents in the key cyclization step would be environmentally advantageous. Unexplored avenues could include transition-metal-catalyzed cycloadditions or radical-mediated cyclizations to construct the core framework. escholarship.org The development of tandem reactions that form and functionalize the bicyclic system in a single pot would also represent a significant advance in synthetic efficiency. nih.gov

Another challenge is the synthesis of highly decorated or strained derivatives of the 2-oxabicyclo[2.2.2]octane system. Introducing substituents at the bridgehead positions or creating fused-ring systems incorporating this scaffold could lead to novel structures with unique properties. However, these modifications could introduce significant ring strain, posing a considerable synthetic hurdle. escholarship.org Methodologies to access fluorine-containing variants are also of high interest for medicinal chemistry, presenting unique synthetic challenges. d-nb.info

Potential for Novel Chemical Transformations and Reactivity Profiles

The rigid, conformationally restricted nature of the 2-oxabicyclo[2.2.2]octane skeleton imparts unique reactivity to its functional groups, opening avenues for novel chemical transformations. The hydroxymethyl group in this compound is a key functional handle. While standard transformations like oxidation to the corresponding aldehyde or carboxylic acid are known, its unique steric environment could be exploited for more complex, stereoselective reactions. nih.gov

The bridgehead positions of the bicyclic system are of particular interest. While generally considered less reactive, the potential for selective functionalization at these sites through advanced C-H activation techniques remains a compelling and largely unexplored area. Success in this domain would provide direct access to a new range of derivatives that are difficult to synthesize through existing routes.

The reactivity of the ether bridge itself warrants further investigation. Although the tetrahydropyran-like structure is noted for its high chemical stability under acidic and basic conditions, its reactivity under photolytic, radical, or strong Lewis acidic conditions could lead to novel ring-opening or rearrangement reactions. nih.govgla.ac.uk Such transformations could provide access to complex, functionalized cyclohexane (B81311) or medium-sized ring systems that are otherwise difficult to prepare. gla.ac.uk

Furthermore, the unique stereoelectronic properties of the scaffold could be harnessed to influence reactions on appended side chains. The rigid framework can act as a stereodirecting group, controlling the facial selectivity of reactions on nearby functional groups. Investigating the exceptional reactivity profiles, such as those observed for bridgehead amines in other bicyclic systems like bicyclo[1.1.1]pentane, could reveal unique chemical properties for amino-derivatives of the 2-oxabicyclo[2.2.2]octane core. researchgate.net

Emerging Applications and Rational Design Principles for Bridged Bicyclic Scaffolds in Advanced Organic Synthesis

The primary emerging application for this compound and related scaffolds is in medicinal chemistry, driven by the rational design of three-dimensional phenyl ring bioisosteres. nih.govnih.gov The design principles are rooted in mimicking the geometric and spatial properties of the para-substituted phenyl ring while improving the physicochemical properties of the molecule.

Rational Design Principles:

Geometric Mimicry: The bicyclo[2.2.2]octane framework provides a rigid scaffold where the C1 and C4 positions are separated by a distance comparable to the distance between the 1 and 4 positions of a phenyl ring. This allows the scaffold to maintain the crucial vector positioning of substituents necessary for biological activity. nih.gov

Reduced Lipophilicity: Aromatic rings contribute significantly to a molecule's lipophilicity, which can lead to poor aqueous solubility. Replacing a carbon atom in the bicyclo[2.2.2]octane scaffold with an oxygen atom to create the 2-oxabicyclo[2.2.2]octane core reduces lipophilicity and introduces a potential hydrogen bond acceptor, often leading to improved solubility. nih.govresearchgate.net

Enhanced Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated, C(sp³)-rich structure of the 2-oxabicyclo[2.2.2]octane scaffold is generally more resistant to metabolic degradation, which can increase a drug's half-life. nih.govresearchgate.net

Improved Conformational Rigidity: The rigid nature of the bicyclic scaffold reduces the entropic penalty upon binding to a biological target compared to more flexible linkers, which can lead to enhanced potency. nih.gov

These design principles are not limited to the 2-oxabicyclo[2.2.2]octane system but are part of a broader strategy in advanced organic synthesis to leverage bridged bicyclic scaffolds. Scaffolds like bicyclo[1.1.1]pentanes and their heteroatom-containing analogues are being increasingly used as bioisosteres for ortho- and meta-substituted benzenes. enamine.netrsc.org The rational selection of a specific scaffold depends on the precise geometric requirements of the target and the desired physicochemical property modulation. d-nb.info This strategic replacement of flat aromatic rings with C(sp³)-rich, three-dimensional structures is a key trend in modern drug discovery, opening up new, previously inaccessible chemical space. researchgate.net

Table 2: Geometric Parameters of Phenyl Ring and Saturated Bioisosteres

Scaffold C1-C4 Distance (r, Å) Exit Vector Angle (φ1, °) Exit Vector Angle (φ2, °)
para-substituted Phenyl ~4.0 ~180 ~180
Bicyclo[1.1.1]pentane ~1.8 ~180 ~180
Bicyclo[2.2.2]octane ~2.6 ~180 ~180
2-Oxabicyclo[2.2.2]octane ~2.6 ~180 ~180

Geometric parameters are calculated from X-ray crystallographic data and provide a basis for rational scaffold selection. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic protocols for {2-oxabicyclo[2.2.2]octan-1-yl}methanol, and how do reaction conditions influence yield?

The synthesis typically involves iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine in acetonitrile . Key parameters include temperature control (0–25°C), stoichiometric ratios of iodine, and reaction time (2–24 hours). Yield optimization requires careful exclusion of moisture and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). For derivatives, post-functionalization steps like oxidation or amination are employed .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and stereochemistry, particularly the bicyclic scaffold’s rigidity .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and purity.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and distances critical for bioisosteric validation .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 210–254 nm .

Q. How does this compound improve physicochemical properties in drug candidates compared to phenyl rings?

Replacement of phenyl groups with this bioisostere reduces lipophilicity (LogD decreases by ~1–2 units) and enhances aqueous solubility (2–5-fold in PBS buffer). It also improves metabolic stability in cytochrome P450 assays due to reduced aromatic oxidation . For example, in Imatinib analogs, this substitution increased metabolic half-life (t1/2_{1/2}) from 2.5 to 8.2 hours in human liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity when substituting phenyl rings with this compound?

In cases like Vorinostat analogs, bioactivity is retained, but Imatinib analogs lose potency despite improved solubility. To address this:

  • Perform molecular docking studies to assess steric clashes or hydrogen-bonding disruptions.
  • Use isothermal titration calorimetry (ITC) to compare target binding affinities.
  • Conduct structure-activity relationship (SAR) studies with incremental modifications (e.g., introducing polar groups) .

Q. What computational methods predict the compatibility of this compound as a bioisostere in novel scaffolds?

  • Density Functional Theory (DFT) : Calculate bond angles (e.g., C–O–C ~109.5°) and compare with phenyl ring geometries.
  • Molecular dynamics (MD) simulations : Evaluate conformational flexibility in aqueous and lipid bilayers.
  • Pharmacophore mapping : Overlay electrostatic potentials to ensure conserved interaction motifs .

Q. What are the key challenges in achieving regioselectivity during iodocyclization for bicyclic scaffold synthesis?

Competing pathways (e.g., exo vs. endo cyclization) can lead to byproducts. Mitigation strategies include:

  • Solvent polarity tuning : Acetonitrile favors iodiranium ion formation.
  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions.
  • Substituent effects : Electron-donating groups on alkenyl alcohols enhance regiocontrol .

Q. How do researchers assess the toxicological profile of this compound derivatives?

  • Acute toxicity : Follow OECD 423 guidelines (oral administration in rodents; LD50_{50} > 500 mg/kg suggests low risk) .
  • Eye/skin irritation : Use reconstructed tissue models (EpiDerm™) per OECD 439/431.
  • Stability testing : Monitor decomposition under UV light and oxidative conditions (H2_2O2_2, Fe2+^{2+}), noting hazardous byproducts like CO and NOx_x .

Methodological Considerations

Q. What strategies optimize the metabolic stability of this compound-containing drugs?

  • Isotope labeling : Use 14^{14}C-tracers to identify metabolic hotspots in vitro.
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. How is X-ray crystallography applied to validate bioisosteric replacements in protein-ligand complexes?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) structures.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen-bonding networks. Flack parameter analysis ensures correct enantiomorph assignment .

Q. What in vitro assays are critical for evaluating the therapeutic potential of derivatives?

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • Permeability : Caco-2 cell monolayers (Papp_{app} > 1 × 106^{-6} cm/s indicates good absorption).
  • Target engagement : Surface plasmon resonance (SPR) for binding kinetics (KD_D, kon_{on}/koff_{off}) .

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